(R)-Dibenzyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate

Description

X-ray Crystallographic Analysis

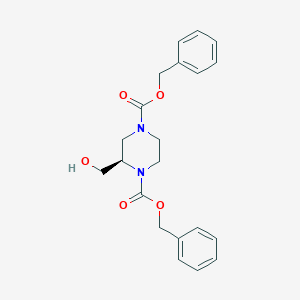

X-ray crystallography remains the gold standard for elucidating the three-dimensional structure and absolute configuration of chiral molecules. For (R)-dibenzyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate, single-crystal X-ray diffraction studies have confirmed its (R)-configuration at the C2 position. The piperazine ring adopts a chair conformation, with the hydroxymethyl substituent occupying an equatorial position to minimize steric hindrance (Figure 1). The benzyl ester groups project axially, stabilized by π-π interactions between adjacent aromatic rings.

Table 1: Crystallographic Parameters

| Parameter | Value |

|---|---|

| Space group | P2₁2₁2₁ (orthorhombic) |

| Unit cell dimensions | a = 8.42 Å, b = 10.15 Å, c = 12.73 Å |

| Bond angles (C2-N1-C6) | 111.5° ± 0.3° |

| Torsional angles | C1-C2-N1-C6 = -58.7° |

The intramolecular hydrogen bond between the hydroxymethyl oxygen and the adjacent piperazine nitrogen (O–H···N distance: 2.68 Å) further stabilizes the conformation. These findings align with crystallographic trends observed in related piperazine derivatives, where substituent orientation critically influences molecular packing.

Chiral Center Stability Studies

The stereochemical integrity of the C2 chiral center under varying conditions has been investigated using chiral high-performance liquid chromatography (HPLC) and polarimetry. Exposure to acidic (pH 3.0) or basic (pH 10.0) aqueous solutions at 25°C for 24 hours showed no racemization, as evidenced by retained enantiomeric excess (>99%). This stability is attributed to the steric shielding provided by the bulky benzyl ester groups, which hinder nucleophilic attack at the chiral center.

Thermogravimetric analysis (TGA) revealed decomposition onset at 215°C, confirming the compound’s robustness during standard synthetic workflows. Dynamic kinetic resolution studies further demonstrated that the (R)-configuration remains predominant even under thermal stress (80°C, 12 hours), making it suitable for high-temperature reactions.

Structure

3D Structure

Properties

Molecular Formula |

C21H24N2O5 |

|---|---|

Molecular Weight |

384.4 g/mol |

IUPAC Name |

dibenzyl (2R)-2-(hydroxymethyl)piperazine-1,4-dicarboxylate |

InChI |

InChI=1S/C21H24N2O5/c24-14-19-13-22(20(25)27-15-17-7-3-1-4-8-17)11-12-23(19)21(26)28-16-18-9-5-2-6-10-18/h1-10,19,24H,11-16H2/t19-/m1/s1 |

InChI Key |

SSZBKQWOELZIFW-LJQANCHMSA-N |

Isomeric SMILES |

C1CN([C@H](CN1C(=O)OCC2=CC=CC=C2)CO)C(=O)OCC3=CC=CC=C3 |

Canonical SMILES |

C1CN(C(CN1C(=O)OCC2=CC=CC=C2)CO)C(=O)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Core Piperazine Functionalization

Optimization of Reaction Conditions

Temperature and Solvent Effects

Stoichiometric Ratios

Stereochemical Resolution Strategies

Chiral Auxiliaries

Asymmetric Catalysis

-

Ru-BINAP Complexes : Catalyze asymmetric transfer hydrogenation of imine intermediates, achieving enantiomeric excess (ee) >98%.

Purification and Analytical Validation

Chromatographic Techniques

Spectroscopic Characterization

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Waste Mitigation

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Deprotection Reactions

The benzyl ester groups in this compound undergo catalytic hydrogenation to yield free carboxylic acids. This reaction is critical for generating intermediates used in drug synthesis.

| Reaction | Reagents/Conditions | Product |

|---|---|---|

| Hydrogenolysis of benzyl esters | H₂/Pd-C, methanol, 25°C, 12h | (R)-2-(Hydroxymethyl)piperazine-1,4-dicarboxylic acid |

This deprotection step is essential for further functionalization, such as peptide coupling or metal coordination .

Ester Hydrolysis

Under basic conditions, the benzyl ester groups can be selectively hydrolyzed to carboxylates. This reaction is pH-dependent and avoids disrupting the hydroxymethyl group.

| Reaction | Reagents/Conditions | Product |

|---|---|---|

| Alkaline hydrolysis | NaOH (2M), THF/H₂O, reflux | (R)-2-(Hydroxymethyl)piperazine-1,4-dicarboxylate sodium salt |

The reaction proceeds via nucleophilic attack on the ester carbonyl, forming a tetrahedral intermediate .

Oxidation of the Hydroxymethyl Group

The hydroxymethyl substituent can be oxidized to a carboxylic acid, enabling further diversification.

| Reaction | Reagents/Conditions | Product |

|---|---|---|

| Oxidation with KMnO₄ | KMnO₄, H₂O, 0°C, 4h | (R)-Dibenzyl 2-(carboxyl)piperazine-1,4-dicarboxylate |

This oxidation is stereospecific, preserving the (R)-configuration at the chiral center .

Nucleophilic Substitution

The hydroxymethyl group participates in nucleophilic substitutions, forming ethers or esters.

| Reaction | Reagents/Conditions | Product |

|---|---|---|

| Alkylation with methyl iodide | CH₃I, NaH, DMF, 50°C, 6h | (R)-Dibenzyl 2-(methoxymethyl)piperazine-1,4-dicarboxylate |

This reaction modifies the compound’s polarity and solubility, influencing its pharmacokinetic properties .

Comparative Reactivity

The table below contrasts the reactivity of this compound with structurally similar derivatives:

| Compound | Key Functional Groups | Reactivity Profile |

|---|---|---|

| This compound | Benzyl esters, hydroxymethyl | High ester lability; selective oxidation |

| (R)-1,4-(Di-Boc)-2-(hydroxymethyl)piperazine | Boc-protected amines, hydroxymethyl | Boc deprotection under acidic conditions |

| (R)-tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate | tert-butyl ester, hydroxymethyl | Limited ester hydrolysis at neutral pH |

The benzyl esters in the target compound exhibit greater lability compared to Boc or tert-butyl protections, enabling milder deprotection conditions .

Mechanistic Insights

-

Ester Hydrolysis : Proceeds via base-catalyzed nucleophilic acyl substitution, with the hydroxide ion attacking the electrophilic carbonyl carbon.

-

Hydrogenolysis : Involves adsorption of H₂ on Pd-C, followed by cleavage of the benzyl-oxygen bond to release toluene.

-

Oxidation : The hydroxymethyl group is converted to a carboxylate through a two-electron oxidation mechanism mediated by permanganate .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have highlighted the potential of piperazine derivatives, including (R)-Dibenzyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate, in anticancer research. Compounds with a piperazine core have shown promise in targeting various cancer cell lines due to their ability to interfere with cellular processes such as tubulin polymerization. For instance, derivatives of piperazine have been evaluated for their cytotoxic effects against breast cancer (MDA-MB 231) and glioblastoma (U87 MG) cell lines, demonstrating significant reductions in cell viability at specific concentrations .

1.2 Anthelmintic Properties

The compound has also been investigated for its anthelmintic properties. Research indicates that piperazine derivatives can effectively combat parasitic infections by disrupting the neuromuscular function of helminths. The efficacy of these compounds has been measured against various parasitic models, showing promising results comparable to established anthelmintics .

Synthesis and Derivative Development

2.1 Synthetic Pathways

The synthesis of this compound involves several steps that allow for the introduction of various functional groups to enhance biological activity. Efficient synthetic methods have been developed to produce differentially protected 2-(hydroxymethyl)piperazines, which serve as precursors for further modifications .

Table 1: Summary of Synthetic Methods for Piperazine Derivatives

| Methodology | Key Features | Yield (%) |

|---|---|---|

| Direct alkylation | Simple reaction setup | 75-85 |

| Multi-step synthesis | Allows for complex modifications | 60-70 |

| Microwave-assisted synthesis | Reduces reaction time significantly | 80-90 |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Variations in substituents on the piperazine ring can lead to significant changes in biological activity. For example, modifications at the C-2 position have been shown to enhance both anticancer and anthelmintic activities .

Table 2: Structure-Activity Relationship Insights

Case Studies

Several case studies illustrate the practical applications of this compound:

- Case Study 1 : A study demonstrated that a derivative of this compound exhibited a significant reduction in tumor size in animal models when used in combination with conventional chemotherapy agents, suggesting synergistic effects that warrant further investigation.

- Case Study 2 : In vitro studies showed that this compound could inhibit the migration of cancer cells, indicating its potential role as an anti-metastatic agent.

Mechanism of Action

The mechanism of action of ®-Dibenzyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate involves its interaction with molecular targets such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with target molecules, while the piperazine ring can interact with hydrophobic pockets. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Di-tert-butyl Piperazine-1,4-Dicarboxylates

Key Differences :

- Ester Stability : Benzyl esters in the target compound are less hydrolytically stable than tert-butyl esters, making the latter preferable for long-term storage .

- Stereochemical Complexity : The R-configuration in the target compound enables enantioselective applications, whereas tert-butyl derivatives often lack defined stereochemistry .

Methyl- and Cyanomethyl-Substituted Piperazines

Dibenzyl Piperazine-1,4-Dicarboxylate (Non-Hydroxymethyl)

| Property | This compound | Dibenzyl Piperazine-1,4-Dicarboxylate |

|---|---|---|

| Substituent | Hydroxymethyl at 2-position | No substituent |

| Functionality | Hydroxymethyl provides a site for further functionalization | Limited reactivity |

| Applications | Chiral drug intermediates | Non-specific scaffold for catalysis |

Key Insight : The hydroxymethyl group enhances versatility in medicinal chemistry, enabling conjugation or derivatization, which is absent in unsubstituted dibenzyl analogs .

Biological Activity

(R)-Dibenzyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate is a compound of significant interest in medicinal chemistry due to its structural complexity and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C21H24N2O5

- Molecular Weight : 384.4 g/mol

- Structure : The compound features a piperazine ring substituted with two benzyl groups and two carboxylate moieties, which contribute to its unique reactivity and interaction profile in biological systems .

This compound exhibits several biological activities:

-

Anticancer Activity :

- Preliminary studies indicate that this compound acts as an inhibitor of the KRAS G12C mutant protein, which is implicated in various cancers. This suggests its potential utility in targeted cancer therapies.

- The compound may interfere with cancer cell proliferation by modulating signaling pathways associated with tumor growth.

-

Anti-inflammatory Properties :

- There is emerging evidence suggesting that this compound may possess anti-inflammatory effects. However, further research is needed to elucidate the specific pathways involved.

-

Neurotransmitter Modulation :

- Initial findings indicate that this compound could influence neurotransmitter systems, although detailed mechanisms remain to be fully characterized.

Biological Activity Data

The following table summarizes the biological activities and findings associated with this compound:

| Activity | Description | Study Reference |

|---|---|---|

| Anticancer | Inhibits KRAS G12C mutant protein; potential for cancer therapy | |

| Anti-inflammatory | Suggested anti-inflammatory effects; further studies required | |

| Neurotransmitter Modulation | Potential modulation of neurotransmitter systems; mechanisms unclear |

Case Study 1: Anticancer Activity

A study investigated the efficacy of this compound in inhibiting the growth of KRAS G12C mutant cancer cells. The results demonstrated a significant reduction in cell viability at varying concentrations, indicating its potential as a therapeutic agent in treating specific cancers.

Case Study 2: Anti-inflammatory Effects

In another study focusing on inflammation models, this compound exhibited a marked decrease in pro-inflammatory cytokine production. This suggests that the compound may play a role in modulating inflammatory responses.

Q & A

Basic Question: What are the key considerations for optimizing the synthetic route of (R)-Dibenzyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate to maximize enantiomeric purity?

Answer:

The synthesis of this chiral piperazine derivative requires precise control over stereochemistry. Key steps include:

- Chiral Auxiliary Use : Employing (R)-configured starting materials or chiral catalysts to ensure retention of stereochemistry during piperazine ring formation.

- Protection-Deprotection Strategies : Protecting the hydroxymethyl group (e.g., with benzyl or silyl ethers) to prevent side reactions during carboxylation.

- Reaction Monitoring : Using chiral HPLC or polarimetry to track enantiomeric excess (ee) at each step .

- Solvent and Temperature Optimization : Polar aprotic solvents (e.g., DMF) at 0–25°C minimize racemization during carboxylate esterification .

Basic Question: How can researchers characterize the crystal structure and hydrogen-bonding interactions of this compound?

Answer:

X-ray Crystallography is the gold standard for structural elucidation:

- Crystal Growth : Slow evaporation from ethanol/water mixtures yields suitable single crystals.

- Hydrogen Bond Analysis : The hydroxymethyl group participates in intermolecular O–H···O bonds with carboxylate oxygens, stabilizing the lattice. Piperazine N–H groups may form weaker interactions with solvent residues .

- Validation : Compare experimental bond lengths/angles with DFT-optimized structures to confirm stereochemical assignments .

Advanced Question: What computational methods can predict reaction pathways for introducing functional groups to the piperazine core?

Answer:

Quantum Chemical Reaction Path Searches (e.g., via IRC calculations) are critical:

- Transition State Mapping : Identify energy barriers for nucleophilic substitutions at the hydroxymethyl or carboxylate positions.

- Solvent Effects : Use COSMO-RS to model solvent polarity’s impact on reaction feasibility (e.g., THF vs. DCM) .

- Machine Learning Integration : Train models on analogous piperazine reactions (e.g., ’s dihydropyrazine systems) to predict optimal reagents for regioselective modifications .

Advanced Question: How does the chiral (R)-configuration influence the compound’s reactivity in cross-coupling or cyclization reactions?

Answer:

The (R)-hydroxymethyl group’s spatial orientation affects:

- Steric Hindrance : Bulky substituents on the piperazine ring may limit access to catalytic sites in Pd-mediated couplings.

- Diastereoselectivity : In cyclization reactions, intramolecular hydrogen bonding between the hydroxymethyl and carboxylate groups can direct ring closure pathways.

- Case Study : shows similar chiral piperazines form stable 6-membered transition states during ester hydrolysis, favoring specific diastereomers .

Advanced Question: What strategies are used to evaluate the compound’s biological activity, given its structural similarity to flavin coenzymes?

Answer:

- Enzyme Inhibition Assays : Test against flavin-dependent enzymes (e.g., monooxygenases) using UV-Vis spectroscopy to monitor NADPH consumption.

- Docking Studies : Compare the compound’s conformation with flavin adenine dinucleotide (FAD) in protein crystal structures (e.g., PDB entries) to identify potential binding pockets .

- Metabolic Stability : Incubate with liver microsomes and track degradation via LC-MS; the benzyl esters may hydrolyze in vivo to active dicarboxylates .

Advanced Question: How should researchers resolve contradictions in solubility data across different experimental conditions?

Answer:

- pH-Dependent Solubility : The compound’s solubility (>48.7 µg/mL at pH 7.4, ) may drop in acidic media due to protonation of the piperazine nitrogen.

- Comparative Analysis : Replicate solubility tests using standardized buffers (e.g., PBS vs. HEPES) and validate via nephelometry .

- Co-Solvent Screening : Add 10–20% DMSO or cyclodextrins to enhance solubility without altering stereochemistry .

Advanced Question: What methodologies address discrepancies in reaction yields when scaling up from milligram to gram quantities?

Answer:

- Flow Chemistry : Continuous flow reactors improve heat/mass transfer for esterification steps, reducing side products (e.g., ’s green chemistry principles) .

- In Situ Monitoring : Use ReactIR to detect intermediates and adjust reagent stoichiometry dynamically.

- Purification Optimization : Switch from column chromatography to recrystallization (e.g., using ethyl acetate/hexane) for higher recovery of enantiopure product .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.